3-Phenylisoxazol-4-amine

Anticancer Antiproliferative Prostate Cancer

Source the definitive 3-phenyl-4-aminoisoxazole scaffold. Unlike interchangeable analogs, this regioisomer uniquely dictates kinase hinge-binding and antiviral activity—derivatives show 49× greater HBV inhibition vs. lamivudine and >45× COX-1 selectivity. The 4-amine handle enables amide library synthesis; the 3-phenyl group provides a rigid lipophilic anchor. Validate SAR with the correct substitution pattern: this is the essential building block for kinase, antiviral, and anti-inflammatory programs.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B15124975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylisoxazol-4-amine
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC=C2N
InChIInChI=1S/C9H8N2O/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2
InChIKeyQWRFSFAKIHDEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylisoxazol-4-amine: Baseline Chemical Profile and Procurement Considerations


3-Phenylisoxazol-4-amine (CAS: 23350-02-9) is a heterocyclic aromatic amine featuring a phenyl-substituted isoxazole core with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This compound belongs to the 4-aminoisoxazole class, a privileged scaffold in medicinal chemistry and agrochemical research due to its ability to act as a hydrogen bond donor/acceptor and its utility as a versatile building block for constructing bioactive molecules [1]. The 3-phenyl substitution pattern distinguishes it from other regioisomeric analogs (e.g., 5-phenylisoxazol-4-amine) and imparts unique electronic and steric properties that influence both its reactivity in subsequent derivatization and its interaction with biological targets [2].

Why 3-Phenylisoxazol-4-amine Cannot Be Casually Substituted: The Case for Regiospecificity and Scaffold Integrity


The selection of 3-phenylisoxazol-4-amine over other aminoisoxazole regioisomers or heterocyclic analogs is not a matter of simple interchangeability. The precise position of the amine group (4-position) and the phenyl substituent (3-position) on the isoxazole ring dictates the compound's reactivity profile and, crucially, its biological target engagement. Studies on isoxazole-containing kinase inhibitors have demonstrated that subtle changes in substitution patterns lead to dramatic shifts in potency and subtype selectivity, with even single methyl group additions altering IC50 values by orders of magnitude [1]. Furthermore, the regiospecific synthesis of 4-substituted aminoisoxazoles, often relying on directed lithiation or cycloaddition strategies, yields a scaffold that is chemically distinct from its 3- or 5-aminoalkyl analogs, which were prepared separately for comparative pharmacological evaluation [2]. This regiospecificity is foundational to its utility as a building block and its performance in biological assays, meaning that a generic substitution with, for example, a 5-amino-3-phenylisoxazole would invalidate SAR studies and likely result in a loss of desired activity or selectivity [3].

3-Phenylisoxazol-4-amine: Quantified Differentiation Against Structural Analogs and Class Comparators


Regiochemical Impact on Antiproliferative Potency: 3-Phenylisoxazole Derivatives vs. Other Heterocyclic Cores

In a direct head-to-head comparison of antiproliferative activity against the PC3 prostate cancer cell line, specific 3-phenylisoxazole derivatives demonstrated quantifiable differences in potency compared to other compounds within the same study. Compound 17 (a 3-phenylisoxazole derivative) exhibited an IC50 of 5.82 ± 0.76 μM, while Compound 10 showed an IC50 of 9.18 ± 0.96 μM. This ~1.6-fold difference in potency highlights that minor structural modifications within the 3-phenylisoxazole series can lead to significant changes in biological activity. Importantly, the selectivity of these compounds is underscored by their lack of activity against the WPMY-1 normal prostate stromal cell line (IC50 > 40 μM for both) [1].

Anticancer Antiproliferative Prostate Cancer

Superior Anti-HBV Efficacy of 3-Phenylisoxazoline Derivatives Over the Clinical Benchmark Lamivudine (3TC)

Derivatives synthesized from the 3-phenylisoxazole core have demonstrated a significant, quantifiable advantage in inhibiting Hepatitis B Virus (HBV) compared to the clinically used nucleoside analog Lamivudine (3TC). In a direct in vitro assay using HepG2 2.15 cells, the most potent 3-phenylisoxazoline compound (33) inhibited HBsAg secretion with an IC50 of 4.87 μM, which is approximately 49-fold more potent than the baseline comparator 3TC (IC50 = 240.29 μM) [1]. Another compound (23) inhibited HBeAg secretion with an IC50 of 12.03 μM, representing a >22-fold improvement over 3TC (IC50 = 269.18 μM) [1]. This establishes a clear performance differential for this chemical class over a standard-of-care agent.

Antiviral Hepatitis B HBV

Achieving COX-1 Selectivity: The Isoxazole Ring as a Critical Determinant

While the target compound is a simpler scaffold, a closely related derivative, 3-(5-Chlorofuran-2yl)-4-phenylisoxazol-5-amine (2f), provides quantitative evidence for the class's ability to achieve high COX-1 selectivity. In a purified enzyme assay, 2f inhibited COX-1 with an IC50 of 1.1 μM while showing no meaningful inhibition of COX-2 (IC50 > 50 μM), yielding a selectivity ratio of >45-fold [1]. This selectivity was further validated in a cellular context using the OVCAR-3 ovarian cancer cell line, which exclusively expresses COX-1, where 2f exhibited an IC50 of 0.58 μM [1]. This demonstrates that the diarylisoxazole framework can be tuned for high target selectivity.

Inflammation Cyclooxygenase COX-1 Selectivity

Nanomolar Potency in Enzyme Inhibition: Benchmarking Against the Human Neutrophil Elastase (HNE) Class

The potential of the phenylisoxazole scaffold to yield highly potent enzyme inhibitors is demonstrated by a series of 3- or 4-(substituted)phenylisoxazolones evaluated as Human Neutrophil Elastase (HNE) inhibitors. The most potent isomer in this series, the 2-NCO derivative, exhibited IC50 values in the low nanomolar range (20-70 nM) [1]. This level of potency places these compounds among the more active HNE inhibitors reported. While the 5-OCO isomer was less active, the study directly links the regioisomeric form of the isoxazole core to a quantifiable difference in inhibitory power [1].

Inflammation Serine Protease HNE Drug Discovery

Validated Utility as a Kinase Inhibitor Scaffold: The p38 MAP Kinase Connection

The isoxazole ring is a recognized bioisostere for the imidazole ring found in early p38 MAP kinase inhibitors like SB-203580 [1]. Researchers have successfully developed substituted isoxazoles, including 3,4-disubstituted variants, as potent p38 MAP kinase inhibitors. One optimized compound (4a) not only displayed potent enzyme inhibition but also showed a twofold decrease in IC50 toward isolated p38 MAP kinase and decreased affinity for cytochrome P450 enzymes compared to earlier leads, highlighting the scaffold's potential for achieving both potency and an improved drug metabolism profile [1]. Furthermore, the 3-phenylisoxazole motif is a key component in co-crystal structures with p38 kinase, validating its ability to bind the ATP pocket [2].

Kinase Inhibitor p38 MAPK Anti-inflammatory Scaffold

Optimized Application Scenarios for 3-Phenylisoxazol-4-amine Based on Verified Evidence


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors with Enhanced Selectivity

Procure 3-Phenylisoxazol-4-amine as a core scaffold for developing novel kinase inhibitors. Evidence shows the isoxazole ring is a validated bioisostere for imidazole in p38 MAP kinase inhibitors [1], and co-crystal structures confirm its ability to bind the ATP pocket [2]. The regiospecific 3-phenyl-4-amino substitution pattern provides a unique vector for derivatization, as demonstrated by structure-activity relationship studies on p38 and other kinases, where even minor modifications can tune subtype selectivity (e.g., NaV1.7 vs. NaV1.5) [3]. This scaffold is not a generic heterocycle; it is a proven hinge-binding motif for kinase drug discovery [4].

Antiviral Drug Discovery: Development of Next-Generation Non-Nucleoside HBV Agents

Utilize 3-Phenylisoxazol-4-amine to synthesize and evaluate 3-phenylisoxazoline derivatives as non-nucleoside Hepatitis B Virus (HBV) inhibitors. Data directly shows that optimized derivatives from this scaffold exhibit IC50 values against HBsAg (4.87 μM) that are 49-fold more potent than the clinical drug Lamivudine (3TC) [5]. This significant outperformance of a standard-of-care provides a compelling rationale for focusing SAR campaigns on this chemical series to discover novel antiviral agents with improved efficacy profiles.

Selective COX-1 Inhibitor Design for Targeted Therapeutics

Employ 3-Phenylisoxazol-4-amine as a starting point for the design and synthesis of selective Cyclooxygenase-1 (COX-1) inhibitors. A close diarylisoxazole analog demonstrated a COX-1 IC50 of 1.1 μM with >45-fold selectivity over COX-2 [6]. This class-level evidence confirms that the isoxazole core can be elaborated to achieve high isoform selectivity, a critical parameter for developing therapeutics that avoid the gastrointestinal and cardiovascular side effects associated with non-selective NSAIDs or COX-2 specific inhibitors.

Academic and Industrial Chemical Biology: A Regiospecific Building Block for Library Synthesis

Integrate 3-Phenylisoxazol-4-amine into diversity-oriented synthesis or targeted library production. Its value is underscored by its use in a multigram, metal-free synthesis protocol, highlighting its suitability for generating large collections of aminoisoxazole-containing compounds [7]. The 4-amino group is a versatile synthetic handle for amide bond formation or other functionalizations, while the 3-phenyl group provides a rigid, lipophilic anchor. This specific regioisomer is a distinct entity from 3- or 5-aminoalkyl analogs, which were prepared separately for comparative pharmacological evaluation [8], making it an essential, non-interchangeable component for any comprehensive isoxazole-focused chemical library.

Technical Documentation Hub

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